molecular formula C7H7ClO2 B2569510 2-Chloro-1-(5-methylfuran-3-yl)ethanone CAS No. 1594876-00-2

2-Chloro-1-(5-methylfuran-3-yl)ethanone

Cat. No. B2569510
CAS RN: 1594876-00-2
M. Wt: 158.58
InChI Key: XAGAYUGSJLRESA-UHFFFAOYSA-N
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Description

2-Chloro-1-(5-methylfuran-3-yl)ethanone is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as furanone C-30 and is a member of the furanone family of compounds. The unique structure of this compound makes it an interesting molecule to study, and it has been the focus of many research studies in recent years.

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Chloro-1-(5-methylfuran-3-yl)ethanone derivatives have been synthesized and evaluated for their antimicrobial activity. The reaction of related furanic compounds with carbohydrazides or chloroethanones yielded a variety of derivatives, including pyrazoles and oximes. Some of these compounds exhibited significant antimicrobial activity against various fungal and bacterial species, highlighting their potential in developing new antimicrobial agents (Abdel‐Aziz, Mekawey, & Dawood, 2009).

Corrosion Inhibition

Derivatives of this compound, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, have been studied as corrosion inhibitors for mild steel in corrosive environments. These studies indicate that such compounds can significantly inhibit corrosion, offering a promising approach for protecting metal surfaces in industrial applications (Jawad et al., 2020).

Biomass Conversion

Research on the catalytic reduction of biomass-derived furanic compounds, including those related to this compound, has been conducted to explore their conversion into valuable chemicals and fuels. These studies focus on the hydrogenation reactions of furanic compounds to produce alcohols and other reduced forms, contributing to the development of sustainable chemical processes (Nakagawa, Tamura, & Tomishige, 2013).

Mechanism of Action

properties

IUPAC Name

2-chloro-1-(5-methylfuran-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-5-2-6(4-10-5)7(9)3-8/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGAYUGSJLRESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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